molecular formula C4H8N2O3 B8482890 N'-methoxycarbonylmethylurea

N'-methoxycarbonylmethylurea

Cat. No. B8482890
M. Wt: 132.12 g/mol
InChI Key: IUFURBFKISNTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-methoxycarbonylmethylurea is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-methoxycarbonylmethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-methoxycarbonylmethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

methyl 2-(carbamoylamino)acetate

InChI

InChI=1S/C4H8N2O3/c1-9-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8)

InChI Key

IUFURBFKISNTGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.1 mol of p-aminobenzaldehyde ethylene glycol acetal in 100 mL of anhydrous THF is added dropwise over 10 minutes to a solution of 0.1 mol glycine methyl ester isocyanate and 0.35 mol pyridine in 100 mL THF at room temperature under N2. The yellow reaction mixture is stirred at room temperature for 2 hours. After 1/2 hour a yellow-orange precipitate begins to form. After 2 hours the solvent is removed by rotary evaporator to give an orange, semisolid mass. A solution of 0.11 mmol hydroxylamine hydrochloride and 0.1 mol trimethyl orthoformate in CH3OH is added, and the reaction mixture is heated to reflux under N2 for 1 hour. The reaction mixture is reduced to about 1/4 volume by rotary evaporator, and water is added. Pale yellow crystals of product form, which are isolated by filtration and dried overnight in a vacuum oven at 50°-55° C. The yield of crude product (mp 158°-161° C.): 70-75 %. The product is purified by recrystallization from a 10:6:1 solution of CH3OH:H2O: compound. The product is washed with cold water and dried in a vacuum oven at 50° C. to give off-white crystals of N-[4-hydroxyiminomethyl)phenyl]-N'-methoxycarbonylmethylurea, mp. 167.5°-168.5° C. Elemental analysis: calcd. C 52.59, H 5.22, N 16.72; found C 52.38, H 5.16, N 16.65. 1H NMR (acetone-d6): δ10.15 s, 1H, --NOH; 8.4 s, 1H, --NH--; 8.1 s/d, 1H, --CH=N; 7.55 bs, 4H, phenyl; 6.21 s/d, 1H, --NH--; 4.02 s/d, 2H, --CH2 --; 3.74 s, 3H, CH3O--. 13C NMR (acetone-d6): δ172, --COO--; 156, --NCON--; 149, --CH=N--; 119, 128, 142, phenyl; 52, CH 3 O--; 42, --CH2 --. UV-vis (CH3OH): λmax =279 nm, ε=2.90×104.
[Compound]
Name
p-aminobenzaldehyde ethylene glycol acetal
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
glycine methyl ester isocyanate
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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